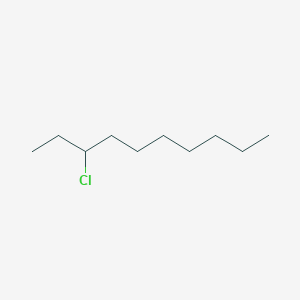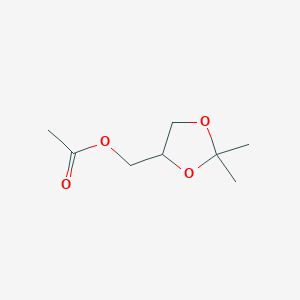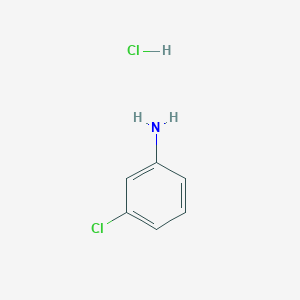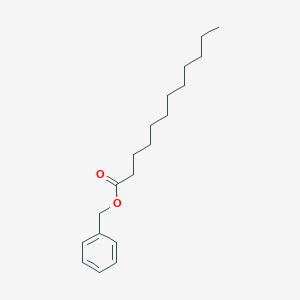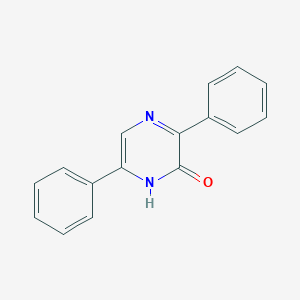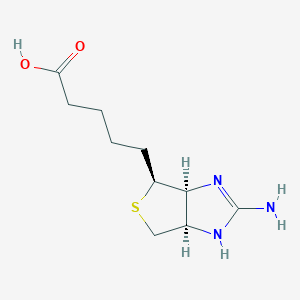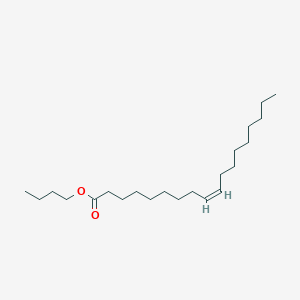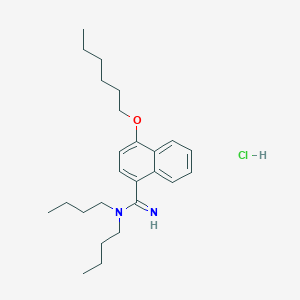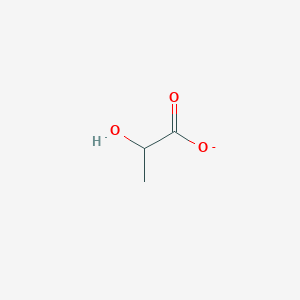
Phénylacétate de butyle
Vue d'ensemble
Description
Butyl phenylacetate, also known as butyl benzene acetate or butyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Butyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, butyl phenylacetate is primarily located in the membrane (predicted from logP). Butyl phenylacetate is a chocolate, honey, and rose tasting compound that can be found in fruits. This makes butyl phenylacetate a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Arômes et parfums
Le phénylacétate de butyle est largement utilisé dans l'industrie des arômes et parfums . Il possède un arôme unique que l'on peut décrire comme un mélange de miel et de rose . Cela en fait un choix populaire pour créer une variété de parfums et d'arômes.
Industrie alimentaire
Dans l'industrie alimentaire, le this compound est utilisé comme arôme de fruits dans des aliments tels que les bonbons, les glaces et les produits de boulangerie . Son odeur douce de banane en fait un additif souhaitable dans ces produits .
Industrie cosmétique
L'industrie cosmétique profite également de l'utilisation du this compound. Son arôme agréable est utilisé dans une variété de produits cosmétiques, améliorant leur attrait pour les consommateurs .
Industrie pharmaceutique
Le this compound a également des applications dans l'industrie pharmaceutique . Bien que les utilisations spécifiques ne soient pas détaillées dans les sources, il est probable que ses propriétés aromatiques contribuent à l'expérience sensorielle de certains produits médicinaux.
Secteur des biocarburants
Le this compound est prometteur dans le secteur des biocarburants . Lorsqu'il est mélangé au biodiesel, la chaleur de combustion et le nombre de cétane du biodiesel ne sont pas affectés. De plus, les émissions de suie et de gaz à effet de serre sont considérablement réduites .
Secteur aéronautique
En raison de son point de congélation plus bas, l'ajout de this compound améliorera la fluidité du biodiesel à basse température, ce qui indique des potentiels prometteurs dans les secteurs aéronautiques .
Synthèse chimique
Le this compound peut être produit par un processus de synthèse chimique ou biologique avec les alcools et les acides correspondants
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Butyl phenylacetate, also known as butyl 2-phenylacetate, is a synthetic compound It’s known that this compound is used in the flavor and fragrance industry , suggesting that its targets could be olfactory receptors.
Mode of Action
Given its use in the flavor and fragrance industry, it’s likely that the compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell or taste .
Biochemical Pathways
The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Result of Action
Given its use in the flavor and fragrance industry, it’s likely that its primary effect is the elicitation of a specific smell or taste perception .
Action Environment
The action, efficacy, and stability of butyl phenylacetate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability could be affected by exposure to light, heat, or oxygen. Its efficacy could also be influenced by the presence of other compounds, which could compete for the same targets or alter the perception of its smell or taste .
Analyse Biochimique
. .
Biochemical Properties
Butyl phenylacetate is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly those involved in the catabolism of aromatic compounds . The nature of these interactions is largely dependent on the structure of butyl phenylacetate, which features a phenyl group that can participate in pi stacking interactions with aromatic amino acids in proteins .
Cellular Effects
The effects of butyl phenylacetate on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the catabolism of aromatic compounds .
Molecular Mechanism
At the molecular level, butyl phenylacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to enzymes involved in the catabolism of aromatic compounds, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl phenylacetate can change over time. This includes changes in its stability, degradation, and long-term effects on cellular function . For instance, it can be metabolized over time, leading to changes in its concentration and effects on cells .
Dosage Effects in Animal Models
The effects of butyl phenylacetate can vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing the scent of products. At high doses, it may have toxic or adverse effects .
Metabolic Pathways
Butyl phenylacetate is involved in the metabolic pathways of aromatic compounds . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Butyl phenylacetate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of butyl phenylacetate can affect its activity or function . For instance, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059541 | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; pleasant rose and honey-like odour | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 135.00 °C. @ 15.00 mm Hg | |
| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-43-0 | |
| Record name | Butyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl phenylacetate, and what spectroscopic data is available to confirm its structure?
A1: Butyl phenylacetate has the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Its structure has been confirmed using spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR). []
Q2: Can you describe a method for synthesizing Butyl phenylacetate?
A2: Butyl phenylacetate can be synthesized from benzyl cyanide and butanol using a one-step method with sulfuric acid (H2SO4) as a catalyst. Optimal reaction conditions include a catalyst quantity of 6.5 g, a molar ratio of butanol to benzyl cyanide of 2.96:1, a reaction temperature of 120 °C, and a reaction time of 6 hours. This method has achieved a yield of 89.8% and a product purity of 99.2%. [] Another method involves the reaction of tert-butyl phenylacetate with p-toluoyl chloride in the presence of lithium tert-butoxide. []
Q3: How does the structure of phenylacetate esters influence their reactivity towards tert-butylperoxy radicals?
A3: The reactivity of the α-CH2 groups in phenylacetate esters with tert-butylperoxy radicals is influenced by the substituents on both sides of the ester group. This reactivity is not simply additive but is impacted by the overall electronic influence of the ester moiety. For example, benzyl benzoate, benzyl phenylacetate, and phenyl phenylacetate exhibit different reactivity profiles despite sharing some structural similarities. []
Q4: Has the gas-phase pyrolysis of Butyl phenylacetate been studied?
A4: Yes, the gas-phase pyrolysis of tert-butyl phenylacetates has been studied. The rate coefficients for this process correlate with σ° values (Hammett substituent constants) with a ρ value of 0.39 at 600 K. This finding indicates that the polarity of the transition state for phenylacetate pyrolysis is lower than that for benzoates and N-phenylcarbamates. Furthermore, the data correlates better with σn values, suggesting that these values represent a more accurate measure of resonance-free substituent constants compared to σ° values. [, ]
Q5: Can Butyl phenylacetate be used in enzymatic reactions?
A5: Yes, Butyl phenylacetate has been shown to be a substrate for an extracellular alkaline lipase produced by Bacillus sp. RSJ1. This enzyme preferentially hydrolyzes esters with smaller substituents, such as chloro and methyl groups. Butyl phenylacetate, along with butyl 2-chloropropanoate and butyl 2-methylbutyrate, were effectively hydrolyzed, while esters with bulkier substituents like bromo and phenyl were not. []
Q6: Does the substitution on the phenyl ring of phenylacetates affect their hydrolysis rate by acetylcholinesterase?
A6: Yes, the type and position of substituents on the phenyl ring of phenylacetates can significantly impact their hydrolysis rate by acetylcholinesterase. For instance, o- or p-trimethylammonium and m-tert-butyl substitutions were found to enhance the hydrolysis rate compared to unsubstituted phenylacetate. Interestingly, m-trimethylammonium substitution, which makes the compound sterically similar to acetylcholine, actually decreased the hydrolysis rate. These findings suggest that the trimethylammonium group's effect on hydrolysis rate is primarily due to its electron-withdrawing properties, stabilizing the phenoxy ion, rather than electrostatic interactions with the enzyme's anionic site. []
Q7: Have any studies investigated the potential biopesticide properties of Butyl phenylacetate?
A7: While not directly focusing on Butyl phenylacetate itself, a study identified methyl-p-tert-butyl phenylacetate in the seed extract of Annona squamosa (sweetsop). This extract displayed potential insecticidal activity against the brown planthopper (Nilaparvata lugens). This observation suggests that further investigation into the biopesticide properties of Butyl phenylacetate and related compounds could be worthwhile. []
Q8: Are there any safety assessments available for Butyl phenylacetate?
A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Butyl phenylacetate. [, ] While the specifics of the assessment are not detailed in the provided abstracts, the existence of such an assessment indicates that the compound's safety profile is under scrutiny for its potential use in various applications.
Q9: Are there alternative synthesis methods for α-phenylglycine that involve Butyl phenylacetate derivatives?
A9: While tert-butyl phenylacetate itself did not undergo the desired amination reaction, other derivatives like N, N-diethyl phenylacetamide and N-n-butyl phenylacetamide can be used in α-phenylglycine synthesis. These compounds undergo α-lithiation followed by amination with methoxyamine to produce α-phenylglycine N, N-diethylamide and α-phenylglycine N-n-butylamide, respectively. []
Q10: Has the addition of Butyl phenylacetate to activated double bonds been explored?
A10: Yes, the addition of tert-butyl phenylacetate to activated double bonds has been investigated under phase-transfer catalysis conditions. This reaction successfully yielded addition products when reacting with derivatives of cinnamic acid, chalkone, and benzylideneaniline. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


